Pyridoxal-d5 5-Phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

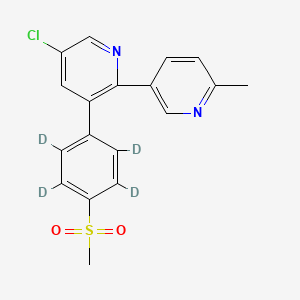

Pyridoxal-d5 5-Phosphate is a deuterated form of Pyridoxal 5-Phosphate, which is an active form of vitamin B6. This compound is crucial in various biochemical processes, particularly as a coenzyme in enzymatic reactions involving amino acids. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.

Aplicaciones Científicas De Investigación

Pyridoxal-d5 5-Phosphate is extensively used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:

Chemistry: Used to study enzyme mechanisms and metabolic pathways.

Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.

Medicine: Explores its potential in treating vitamin B6 deficiency and related disorders.

Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent

Mecanismo De Acción

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

This compound is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

Safety and Hazards

Direcciones Futuras

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

Análisis Bioquímico

Biochemical Properties

Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of this compound forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .

Cellular Effects

This compound: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .

Molecular Mechanism

The molecular mechanism of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between this compound and the enzyme is a key intermediate in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of This compound can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .

Transport and Distribution

This compound: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .

Subcellular Localization

This compound: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5-Phosphate typically involves the deuteration of Pyridoxal 5-Phosphate. One common method includes the reaction of Pyridoxal with deuterated reagents to introduce deuterium atoms. The process involves several steps:

Formation of Pyridoxal Schiff Base: Pyridoxal reacts with phenetidine to form a Schiff base.

Dissolution in Ionic Liquid: The Schiff base is dissolved in an ionic liquid, which acts as a solvent.

Addition of Polyphosphoric Acid: Polyphosphoric acid is added to the solution, and the mixture is stirred until the reaction is complete.

Hydrolysis and Purification: The resulting Schiff base is hydrolyzed and purified to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids and polyphosphoric acid ensures high yield and efficiency. The process is designed to be economical and environmentally friendly, utilizing green solvents and minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions: Pyridoxal-d5 5-Phosphate undergoes various chemical reactions, including:

Transamination: It acts as a coenzyme in the transfer of amino groups between amino acids and keto acids.

Decarboxylation: It facilitates the removal of carboxyl groups from amino acids.

Deamination: It assists in the removal of amino groups from amino acids.

Common Reagents and Conditions:

Transamination: Requires amino acids and keto acids, typically under physiological conditions.

Decarboxylation: Often involves enzymes like decarboxylases and occurs under mild conditions.

Deamination: Utilizes deaminases and occurs in aqueous solutions at neutral pH.

Major Products:

Transamination: Produces new amino acids and keto acids.

Decarboxylation: Results in the formation of amines and carbon dioxide.

Deamination: Leads to the production of keto acids and ammonia.

Comparación Con Compuestos Similares

Pyridoxal 5-Phosphate: The non-deuterated form, widely used in biochemical studies.

Pyridoxine 5-Phosphate: Another form of vitamin B6, involved in similar biochemical processes.

Pyridoxamine 5-Phosphate: A related compound with distinct enzymatic roles.

Uniqueness: Pyridoxal-d5 5-Phosphate is unique due to its deuterium content, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxal-d5 5-Phosphate involves the conversion of Pyridoxal to Pyridoxal-d5 followed by phosphorylation to form Pyridoxal-d5 5-Phosphate.", "Starting Materials": [ "Pyridoxal", "Heavy water (D2O)", "Sodium borodeuteride (NaBD4)", "Phosphoric acid (H3PO4)", "Potassium hydroxide (KOH)", "Deuterium oxide (D2O)" ], "Reaction": [ "Pyridoxal is dissolved in heavy water (D2O) and sodium borodeuteride (NaBD4) is added to the solution to convert Pyridoxal to Pyridoxal-d5.", "The resulting solution is then acidified with phosphoric acid (H3PO4) to form Pyridoxal-d5 phosphate.", "Potassium hydroxide (KOH) is added to the solution to adjust the pH to approximately 9.", "Deuterium oxide (D2O) is added to the solution to exchange the remaining hydrogen atoms with deuterium atoms.", "The solution is then purified to obtain Pyridoxal-d5 5-Phosphate." ] } | |

Número CAS |

1246818-16-5 |

Fórmula molecular |

C8H5D5NO6P |

Peso molecular |

252.17 |

Apariencia |

Light Yellow Solid |

melting_point |

>127°C (dec.) |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

54-47-7 (unlabelled) |

Sinónimos |

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |

Etiqueta |

Pyridoxal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Erythromycin-[13C,d3]](/img/structure/B602456.png)